Folitixorin Calcium
Description
Overview of Folitixorin (B1665577) Calcium as a Reduced Folate Analogue in Research
Folitixorin calcium, chemically known as the calcium salt of (6R)-5,10-methylene-tetrahydrofolic acid, is a derivative of tetrahydrofolate. ontosight.ai In a research context, it is recognized as a reduced folate analogue and a cofactor. medchemexpress.comcaymanchem.com Its structure features a pteridine (B1203161) ring system and a side chain containing an amino group and a carboxyl group. ontosight.ai The specific stereochemistry at the 6-position of the tetrahydrofolate moiety, denoted by the (6R) configuration, is crucial for its biological activity. ontosight.ai Folitixorin is the active metabolite of leucovorin, meaning it does not require metabolic activation to perform its function. nih.govnih.gov This characteristic distinguishes it from other folates like leucovorin, which is a racemic mixture and must be metabolized to become active. nih.govmdpi.com
Historical Context of Folate-Based Compounds in Biochemical and Biological Research
Folate-based compounds have a long history in biochemical and biological research due to their essential role in one-carbon metabolism. This pathway is fundamental for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids, making folates critical for DNA synthesis, repair, and methylation. ontosight.aiontosight.ai The study of antifolates, compounds that inhibit key enzymes in folate metabolism like dihydrofolate reductase (DHFR), has been particularly important in the development of therapeutic strategies. ontosight.ai This historical research into folate metabolism and the function of folate derivatives has laid the groundwork for the investigation of newer analogues like folitixorin.
Rationale for Academic Investigation of this compound
The primary rationale for the academic investigation of this compound stems from its potential to optimize the effects of certain therapeutic agents, particularly the fluoropyrimidine 5-fluorouracil (B62378) (5-FU). medchemexpress.comchemsrc.com Research has focused on folitixorin's ability to act as a biomodulator. targetmol.com It forms a stable ternary complex with the enzyme thymidylate synthetase and fluorodeoxyuridylate (FdUMP), the active metabolite of 5-FU. caymanchem.comtargetmol.com This complex inhibits thymidylate synthetase activity, which is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. caymanchem.comtargetmol.com The inhibition of this process is thought to enhance the cytotoxic effects of 5-FU on cancer cells. caymanchem.com
Furthermore, because folitixorin is the directly active form of folate, researchers have been interested in whether it could provide a greater clinical benefit compared to leucovorin, which requires enzymatic conversion. nih.govnih.gov This has prompted studies to compare the effectiveness and outcomes of arfolitixorin (the active component of this compound) versus leucovorin in combination with chemotherapy regimens. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C20H21CaN7O6 | axios-research.com |
| Molecular Weight | 495.5 g/mol | nih.govaxios-research.comnih.gov |
| CAS Number | 133978-75-3 | axios-research.combiosynth.com |
| Alternate CAS Number (Free Acid) | 3432-99-3 | axios-research.com |
| Synonyms | (6R)-5,10-methylene-tetrahydrofolic acid calcium salt, ANX-510, Arthis compound | ontosight.aitargetmol.comnih.gov |
| Appearance | Solid | caymanchem.com |
| Solubility | Slightly soluble in DMSO | caymanchem.com |
Research Findings from a Phase III Clinical Trial
A significant phase III randomized clinical trial, known as the AGENT study, compared the efficacy of arfolitixorin versus leucovorin in combination with 5-FU, oxaliplatin, and bevacizumab for the first-line treatment of metastatic colorectal cancer. nih.govnih.gov
| Endpoint | Arfolitixorin Arm | Leucovorin Arm | P-value | Source |
| Overall Response Rate (ORR) | 48.2% | 49.4% | 0.57 | nih.govnih.gov |
| Median Progression-Free Survival (PFS) | 12.8 months | 11.6 months | 0.38 | nih.govnih.gov |
| Median Duration of Response | 12.2 months | 12.9 months | 0.40 | nih.govnih.gov |
| Median Overall Survival (OS) | 23.8 months | 28.0 months | 0.78 | nih.govnih.gov |
The study concluded that arfolitixorin did not demonstrate a clinical benefit over leucovorin in this setting. nih.govnih.gov The primary endpoint of superiority for ORR was not met. nih.govnih.gov However, the trial provided valuable insights, including the association of BRAF mutations and MTHFD2 expression with a lower progression-free survival in the arfolitixorin arm. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
ANX-510(CoFactor) enhances 5-FU activity to inhibit cancer growth by creating more stable binding of a metabolite of 5-FU, called 5-fluorodeoxyuracil monophosphate (FdUMP) to the target enzyme, thymidylate synthase (TS). Numerous preclinical and two clinical studies suggest that CoFactor provides a greater clinical benefit compared with the approved 5-FU biomodulator, leucovorin, which must undergo chemical conversion to become the active form of folate. As CoFactor is the active metabolite of leucovorin, CoFactor circumvents the chemical pathway that is required by leucovorin. CoFactor is able to directly deliver the active form of folate improving 5-FU performance with lower toxicity. |
|---|---|
CAS No. |
133978-75-3 |
Molecular Formula |
C20H21CaN7O6 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
calcium (2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12?,13-;/m0./s1 |
InChI Key |
AKUPTUNGFOADRT-ZEDZUCNESA-L |
Isomeric SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folitixorin calcium; CoFactor; ANX-510; ANX 510; ANX510; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Folitixorin Calcium
Strategies for the Synthesis of Folitixorin (B1665577) Calcium
The synthesis of folitixorin calcium is a multi-step process that involves the careful control of stereochemistry and subsequent salt formation to yield a stable and pure product.
Reduction and Chiral Resolution Techniques for Folate Precursors
The synthesis of tetrahydrofolate derivatives like folitixorin starts from folic acid. A key step is the reduction of the pteridine (B1203161) ring system in folic acid. fao.orggoogle.com Chemical reduction of folic acid results in a mixture of two diastereomers at the C6 position, the (6S)- and (6R)-isomers, because a new chiral center is created. google.com
Enzymatic reduction, for instance using dihydrofolate reductase (DHFR), is stereoselective and produces the naturally occurring (6S)-tetrahydrofolic acid. google.comnih.gov However, for folitixorin, which is the (6R)-isomer, chemical reduction methods are necessary, followed by separation of the diastereomers. google.commedkoo.com
The separation of these diastereomers, a process known as chiral resolution, is a critical and often challenging step. Fractional crystallization is a common technique used to separate the diastereomeric salts. google.com This can be achieved by forming salts with a chiral resolving agent, such as a chiral carboxylic or sulfonic acid like camphorsulfonic acid, tartaric acid, or mandelic acid. google.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation through repeated crystallization steps. google.com The goal is to achieve a high diastereomeric excess of the desired (6R)-isomer. google.com
Calcium Salt Formation Processes
Once the desired (6R)-isomer of 5,10-methylenetetrahydrofolic acid is obtained, it is converted into its calcium salt to enhance stability. mdpi.comgoogle.com This is typically achieved by reacting the free acid form of folitixorin with a source of calcium ions, such as calcium chloride. google.com
The process often involves dissolving the folitixorin precursor in an aqueous solution and carefully adjusting the pH to facilitate the salt formation. mdpi.comgoogle.com For instance, a method for preparing a crystalline form of a related folate calcium salt involves dissolving the folate precursor in deionized water, adjusting the pH to around 7.8 with a base like sodium hydroxide, and then adding a calcium chloride solution. mdpi.com The reaction conditions, such as temperature and concentration, are controlled to promote the crystallization of the calcium salt. mdpi.comgoogle.com In some patented processes, the temperature is lowered to between +2°C and -2°C after the addition of calcium chloride to facilitate slow crystallization over several days, yielding a pure product. google.com The resulting solid is then filtered, washed with solvents like water, ethanol, and acetone, and dried under vacuum. mdpi.com
Optimization of Synthesis Pathways for Improved Yields and Purity
One approach to optimization is the use of techniques like ultrasound-assisted crystallization during salt formation, which has been shown to generate stable crystal forms of related folate calcium salts. mdpi.com The reaction time, temperature, and power density of the ultrasound are key parameters that can be adjusted to maximize yield and obtain the desired crystal polymorph. mdpi.com
Furthermore, the choice of solvents and the control of pH throughout the process are critical for both the efficiency of the reactions and the purity of the intermediates and the final product. google.comgoogle.com High-performance liquid chromatography (HPLC) is an essential analytical tool used to monitor the purity of the product throughout the synthesis and to ensure the final product meets the required specifications. fao.org The development of efficient analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is also crucial for characterizing the product and any impurities. mdpi.com By carefully controlling these factors, the synthesis can be made more economical and efficient, reducing the formation of undesirable by-products. google.comgoogle.com
Development and Characterization of this compound Analogues
The development of analogues of this compound is driven by the need to explore structure-activity relationships and to create new tools for biochemical and pharmacological research.
Exploration of Structural Modifications for Research Applications
Structural modifications of folitixorin can provide valuable insights into its mechanism of action and its role in one-carbon metabolism. ontosight.ai These modifications can involve changes to various parts of the molecule, including the pteridine ring, the p-aminobenzoyl moiety, or the glutamic acid side chain. ontosight.ai
For research purposes, analogues are synthesized to probe the binding sites of enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR) and thymidylate synthase. medkoo.comcaymanchem.com For example, creating derivatives with labels, such as isotopic labels (e.g., deuterium), allows for their use in metabolic flux analysis and for tracking the fate of the folate cofactor in cellular pathways. nih.gov A chemical derivatization method using deuterated sodium cyanoborohydride has been developed to trap and stabilize the unstable methylene-THF as a deuterated 5-methyl-THF, enabling accurate measurement by LC-MS. nih.gov
The synthesis of these analogues often follows similar chemical principles to the synthesis of folitixorin itself, involving multi-step organic synthesis to introduce the desired functional groups or structural changes. The characterization of these new compounds relies heavily on analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC to confirm their structure and purity. researchgate.net These analogues are crucial for studying the intricate network of folate-dependent reactions and for the development of new chemical probes to investigate cellular metabolism. nih.govresearchgate.net
Molecular Mechanisms of Action of Folitixorin Calcium
Enzymatic Interactions and Cofactor Roles
Folitixorin's primary mechanism revolves around its function as a crucial cofactor for enzymes central to nucleotide biosynthesis. Its interactions are pivotal for the synthesis of thymidylate, a fundamental component of DNA.
Modulation of Thymidylate Synthase (TS) Activity
Folitixorin (B1665577) is a natural cofactor for thymidylate synthase (TS), the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP). caymanchem.commedkoo.com TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. nih.govnih.gov This dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. nih.gov
In the context of cancer therapy, folitixorin is used to modulate the activity of TS, particularly in conjunction with fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU). medchemexpress.com Folitixorin enhances the inhibitory effect of the 5-FU active metabolite, fluorodeoxyuridylate (FdUMP), on TS. nih.govcancer.gov By stabilizing the binding of FdUMP to TS, folitixorin potentiates the inhibition of the enzyme, leading to a depletion of dTTP, which disrupts DNA synthesis and can trigger cell death in rapidly dividing cancer cells. cancer.gov
Formation of Ternary Complexes with Fluorodeoxyuridylate (FdUMP) and Thymidylate Synthase
The potentiation of TS inhibition is achieved through the formation of a highly stable ternary complex, which consists of the TS enzyme, the inhibitor FdUMP, and the cofactor folitixorin. nih.govcaymanchem.commedkoo.com The formation of this complex effectively sequesters the enzyme, preventing it from participating in normal dTMP synthesis. caymanchem.comnih.gov
The interaction follows an ordered binding mechanism where TS first binds to FdUMP, after which folitixorin joins to form an initial noncovalent complex. raineslab.com This rapidly converts into a stable, covalent structure. nih.govraineslab.com The resulting complex involves covalent bonds between a cysteine residue in the TS active site and FdUMP, as well as between the methylene (B1212753) bridge of folitixorin and both the FdUMP molecule and the folate's pteridine (B1203161) ring. nih.gov This stable configuration is the molecular basis for the synergistic inhibition of DNA synthesis when folitixorin is used with 5-FU. caymanchem.commedkoo.com
Role as a Substrate for Methylenetetrahydrofolate Reductase (MTHFR)
In addition to its role as a cofactor for TS, folitixorin (5,10-methylenetetrahydrofolate) is a direct substrate for the enzyme methylenetetrahydrofolate reductase (MTHFR). medkoo.comncats.ioncats.io MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). medchemexpress.commdpi.com 5-MTHF is the most abundant form of folate in circulation and serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. medchemexpress.come-dmj.org
Cellular Pathway Interventions
Folitixorin's enzymatic interactions place it at the crossroads of several fundamental cellular pathways, most notably one-carbon metabolism and the synthesis of DNA.
Influence on One-Carbon Metabolism
Folitixorin is a central intermediate in one-carbon metabolism, a complex network of biochemical reactions essential for life. ontosight.ai This pathway is responsible for the transfer of one-carbon units (such as methyl and formyl groups) required for the biosynthesis of purines (adenine and guanine), thymidine (B127349), and several amino acids, including serine and methionine. ontosight.ainih.govnih.gov As a folate derivative, folitixorin carries and donates the one-carbon unit necessary for the TS-catalyzed reaction, directly linking the folate cycle to pyrimidine (B1678525) synthesis. nih.govontosight.ai The broader one-carbon network is highly compartmentalized, with interconnected pathways operating in the cytosol, mitochondria, and nucleus to maintain cellular homeostasis. tavernarakislab.gr
Impact on DNA Synthesis and Repair Mechanisms
The integrity of DNA synthesis and repair is critically dependent on a steady supply of nucleotide precursors, which are products of one-carbon metabolism. ontosight.ainih.gov Folitixorin's primary impact on these processes stems from its indispensable role in the synthesis of dTMP. nih.govcaymanchem.com By acting as the one-carbon donor for thymidylate synthase, it facilitates the production of thymidine, a crucial building block of DNA. nih.govcaymanchem.com
When TS activity is inhibited, as occurs with the formation of the FdUMP-TS-folitixorin ternary complex, the cell is starved of dTMP. cancer.gov This leads to an imbalance in the nucleotide pool and directly stalls DNA replication. cancer.govontosight.ai The resulting disruption of DNA synthesis and impairment of DNA repair mechanisms can induce apoptosis, or programmed cell death. cancer.gov This mechanism is particularly effective against cells with high proliferation rates that have a correspondingly high demand for new DNA synthesis.
Regulation of Intracellular Reduced Folate Pools
Folitixorin, chemically known as 5,10-methylenetetrahydrofolate (CH2-THF), is a pivotal intermediate in the folate cycle, directly influencing the availability and balance of intracellular reduced folate pools. cambridge.orgtaylorandfrancis.com Its regulatory role stems from its position as a substrate for key enzymatic reactions that determine the fate of one-carbon units essential for nucleotide synthesis and methylation processes. cambridge.orgmdpi.com
A primary pathway regulated by Folitixorin is its irreversible reduction to 5-methyltetrahydrofolate (5-MTHF), the main circulating form of folate in the body. taylorandfrancis.commedchemexpress.com This reaction is catalyzed by the enzyme 5,10-methylenetetrahydrofolate reductase (MTHFR). cambridge.orgproteopedia.org By serving as the substrate for MTHFR, Folitixorin is the gatekeeper for the flow of one-carbon units into the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. cambridge.orgproteopedia.orgnih.gov The activity of MTHFR itself is subject to regulation by phosphorylation and allosteric inhibition by its own end-product, SAM, creating a feedback loop that modulates the folate pool. cambridge.orgnih.gov
Folitixorin is also a crucial cofactor for the enzyme thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. proteopedia.orgcaymanchem.com In this reaction, Folitixorin donates a methyl group. proteopedia.org Its availability directly impacts the rate of DNA synthesis and repair. taylorandfrancis.com When used in conjunction with fluoropyrimidines like 5-fluorouracil (5-FU), Folitixorin stabilizes the inhibitory ternary complex formed between the 5-FU metabolite (FdUMP) and the TS enzyme, which enhances the inhibition of DNA synthesis. caymanchem.comvumc.nl
Table 1: Key Enzymes and Folate Species in the Regulation of Intracellular Folate Pools by Folitixorin
| Enzyme | Role Related to Folitixorin (5,10-CH2-THF) | Impact on Folate Pool |
|---|---|---|
| Methylenetetrahydrofolate Reductase (MTHFR) | Catalyzes the reduction of 5,10-CH2-THF to 5-MTHF. cambridge.orgproteopedia.org | Directs one-carbon units toward the methionine cycle and methylation. cambridge.org |
| Thymidylate Synthase (TS) | Uses 5,10-CH2-THF as a one-carbon donor to produce dTMP for DNA synthesis. proteopedia.orgcaymanchem.com | Consumes 5,10-CH2-THF for nucleotide biosynthesis. taylorandfrancis.com |
| Folylpolyglutamate Synthase (FPGS) | Adds glutamate (B1630785) residues to folates, including 5,10-CH2-THF. koreamed.orgnih.gov | Increases intracellular retention and metabolic availability of folates. koreamed.orgnih.gov |
| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from polyglutamated folates. koreamed.org | Promotes the export of folates from the cell, reducing the pool. koreamed.org |
Receptor and Protein Binding Investigations
The biological activity of Folitixorin calcium is defined by its interactions with various proteins and receptors. These binding events are fundamental to its mechanism of action, influencing cellular uptake, metabolic function, and therapeutic effects.
Analysis of Peptide Interaction Inhibition
This compound has been described as an inhibitor of peptide interactions, acting by binding to receptor proteins and thereby preventing the binding of endogenous ligands. biosynth.com This characteristic suggests a role in modulating signaling pathways that rely on protein-protein interactions (PPIs). tainstruments.commdpi.com PPIs are central to most biological processes, and their inhibition is a significant goal in therapeutic development. tainstruments.comnih.gov
The targets of such inhibition are often large, flat, or shallow protein surfaces, which can be challenging for traditional small molecules to block effectively. nih.gov Molecules capable of inhibiting these interactions, like certain peptides or peptide-mimetics, can disrupt signaling cascades involved in various disease states. nih.gov While Folitixorin is categorized as an inhibitor of peptide interactions and a potent inhibitor of ion channels and antibodies, detailed public research into the specific molecular mechanisms and the full range of affected PPIs is not extensively available in the provided search results. biosynth.com The identification of molecules that can directly interfere with the association between two proteins is a key objective in drug discovery, often pursued to block pathological signaling. tainstruments.complos.org
Exploration of Ligand-Receptor Binding Dynamics
The binding dynamics of Folitixorin involve complex interactions with cell surface receptors for uptake and with intracellular enzymes to perform its metabolic functions.
A primary interaction for cellular uptake is with the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. mdpi.comsemanticscholar.org Folate receptors bind to folate and its derivatives with high affinity and transport them into the cell via endocytosis. semanticscholar.orgresearchgate.net The binding kinetics, including the rates of association (ka) and dissociation (kd), determine the affinity (KD) of the ligand for the receptor. mdpi.comnih.gov Studies have shown that folic acid has a very high affinity for FRα (KD: <1 nM). semanticscholar.org The binding process itself can induce conformational changes in the receptor, initiating the internalization process. nih.govmdpi.com The entire dynamic includes ligand binding, receptor internalization, release of the ligand within the cell, and the recycling of the receptor back to the cell surface for further transport.
Once inside the cell, Folitixorin's most significant protein binding event is with the enzyme thymidylate synthase (TS). proteopedia.orgcaymanchem.com This interaction is not one of simple inhibition but of cooperative binding as a cofactor. caymanchem.com Folitixorin is essential for the formation of a stable, covalent ternary complex between the enzyme and an inhibitor like FdUMP (the active metabolite of 5-fluorouracil). caymanchem.comvumc.nl This complex formation locks the enzyme in an inactive state, preventing dTMP synthesis and halting DNA replication. caymanchem.comvumc.nl The binding of the ligands induces significant conformational changes in the TS enzyme, shifting it to a "closed" active state that is essential for its catalytic activity and for the stability of the inhibitory complex. nih.govresearchgate.net The dynamics of this ligand-protein interaction are therefore central to its role as a biomodulator in chemotherapy.
Table 2: Protein Binding Targets of Folitixorin
| Binding Target | Type of Interaction | Functional Consequence |
|---|---|---|
| Folate Receptor (FR) | High-affinity ligand binding. semanticscholar.orgresearchgate.net | Mediates cellular uptake via receptor-mediated endocytosis. semanticscholar.org |
| Thymidylate Synthase (TS) | Cofactor in the formation of a stable ternary complex with FdUMP. caymanchem.comvumc.nl | Enhances inhibition of the enzyme, leading to a halt in DNA synthesis. caymanchem.com |
| Methylenetetrahydrofolate Reductase (MTHFR) | Substrate binding. cambridge.orgproteopedia.org | Conversion to 5-MTHF for use in the methionine cycle. cambridge.org |
| Receptor Proteins (General) | Described as an inhibitor of peptide/endogenous ligand binding. biosynth.com | Potential modulation of protein-protein interactions. biosynth.com |
Preclinical Pharmacological and Efficacy Studies of Folitixorin Calcium
In Vitro Studies of Antineoplastic Activity
The antineoplastic activity of folitixorin (B1665577) has been evaluated in various in vitro settings, particularly in cancer cell lines, to understand its efficacy and mechanism of action at the cellular level.
Studies on human colon cancer cell lines, such as HT-29 and Caco-2, have been instrumental in demonstrating the effects of folates on cancer cell proliferation and motility. nih.govnih.gov Research has shown that certain calcium compounds can increase intracellular calcium levels, which in turn can influence cancer cell motility. nih.gov For instance, treatment of HCT116 and HT-29 colon cancer cells with calcium lactate (B86563) led to a sustained increase in intracellular calcium, which induced the cleavage of focal adhesion kinase (FAK), a protein involved in cell adhesion and motility. nih.gov
Furthermore, investigations into calcium electroporation, a method that uses electric pulses to increase intracellular calcium concentrations, have shown a significant reduction in the size of spheroids derived from human colorectal adenocarcinoma (HT29), bladder transitional cell carcinoma (SW780), and breast adenocarcinoma (MDA-MB231) cell lines. plos.org This suggests that modulating intracellular calcium can be an effective strategy against cancer cells.
Transcriptomic analysis of colorectal cancer cells has revealed significant remodeling of intracellular calcium homeostasis, which contributes to enhanced proliferation, invasion, and survival. mdpi.com Specifically, colon cancer cells exhibit a notable increase in store-operated calcium entry (SOCE) and a partial depletion of intracellular calcium stores compared to normal colonic cells. mdpi.com
Folitixorin is primarily studied for its role in modulating the cytotoxicity of 5-fluorouracil (B62378) (5-FU). medchemexpress.commedchemexpress.com The mechanism of this synergy lies in the stabilization of the binding of 5-FU's active metabolite, 5-fluorodeoxyuracil monophosphate (FdUMP), to its target enzyme, thymidylate synthase (TS). nih.gov This enhanced binding leads to prolonged inhibition of TS, which is crucial for DNA synthesis, thereby increasing the cytotoxic effect of 5-FU. nih.govcancernetwork.com
Studies on human colon cancer cell lines have demonstrated that the timing of administration is critical for the synergistic effect. The simultaneous combination of folinate salts (like calcium levofolinate, a form of leucovorin) and 5-FU resulted in synergistic or additive effects in inhibiting cancer cell proliferation. nih.gov In contrast, sequential administration, which is a common clinical practice, was found to be antagonistic. nih.gov
The table below summarizes the effects of the combination of 5-FU and folinate salts on human colon cancer cell lines.
| Cell Line | Combination | Exposure Time | Effect | Combination Index (CI) |
| HT-29 | 5-FU + NaLV (simultaneous) | 24h | Strong Synergism | < 1 |
| Caco-2 | 5-FU + NaLV (simultaneous) | 24h | Strong Synergism | < 1 |
| HT-29 | 5-FU + CaLV (simultaneous) | 24h | Additive | ~1 |
| Caco-2 | 5-FU + CaLV (simultaneous) | 24h | Additive | ~1 |
| HT-29 | 5-FU + NaLV (simultaneous) | 72h | Synergistic | < 1 |
| Caco-2 | 5-FU + NaLV (simultaneous) | 72h | Synergistic | < 1 |
| HT-29 | 5-FU + CaLV (simultaneous) | 72h | Moderate Synergism | < 1 |
| Caco-2 | 5-FU + CaLV (simultaneous) | 72h | Antagonistic | > 1 |
| Both | 5-FU + Folinate (sequential) | 24h & 72h | Antagonistic | Not Applicable |
Data derived from a study on the effects of simultaneous versus sequential combination of 5-FU and folinate salts. nih.gov
Evaluation in Cancer Cell Lines (e.g., Human Colon Cancer Cells)
In Vivo Studies in Experimental Models
The promising results from in vitro studies have led to the evaluation of folitixorin in various in vivo experimental models to assess its therapeutic potential in a more complex biological environment.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. epo-berlin.comcrownbio.com These models allow for the in vivo evaluation of anticancer agents on human tumors. Studies using xenografted nude mice have confirmed the enhanced antitumor activity of the simultaneous combination of 5-FU and folinate salts. nih.gov This combination was able to significantly inhibit tumor growth compared to control groups and to the sequential administration of the drugs. nih.gov
Patient-derived xenografts (PDXs), which involve transplanting fragments of a patient's tumor into mice, are considered to better recapitulate the characteristics of the original tumor, including its response to treatment. epo-berlin.comcrownbio.com While specific data on folitixorin in PDX models is not detailed in the provided search results, these models represent a crucial step in preclinical evaluation.
Various experimental animal models are utilized to study the efficacy and mechanisms of therapeutic modulators like folitixorin. crownbio.comepo.org Syngeneic models, where cancer cells from the same genetic background as the mouse are used, are valuable for studying the interaction of the immune system with the tumor and the therapeutic agent. crownbio.com
Orthotopic xenograft models, where the tumor is implanted in the corresponding organ of the mouse, are considered superior for mimicking the natural progression of the disease, including metastasis. crownbio.com These models are crucial for understanding how a therapeutic modulator might perform in a clinically relevant setting.
Preclinical studies are essential for identifying potential drug interactions. Leucovorin, the prodrug of folitixorin, is known to interact with several other medications. webmd.comhres.ca For example, it can enhance the toxicity of 5-fluorouracil, particularly in elderly or debilitated patients. tmda.go.tz The most common manifestations of this enhanced toxicity include leucopenia, mucositis, stomatitis, and diarrhea. tmda.go.tz
Additionally, leucovorin can diminish the effect of certain anti-epileptic drugs like phenobarbital, phenytoin, and primidone (B1678105) by decreasing their plasma concentrations, which may lead to an increased frequency of seizures. hres.ca While there are no known interactions between leucovorin and food or drinks, it is crucial to consider these potential drug-drug interactions when evaluating folitixorin. webmd.com
The table below lists some of the drugs known to interact with Leucovorin.
| Interacting Drug | Class | Potential Effect of Interaction |
| 5-Fluorouracil (5-FU) | Chemotherapy | Enhanced toxicity of 5-FU. tmda.go.tz |
| Phenobarbital | Antiepileptic | Decreased plasma concentration and efficacy of the antiepileptic drug. hres.ca |
| Phenytoin | Antiepileptic | Decreased plasma concentration and efficacy of the antiepileptic drug. hres.ca |
| Primidone | Antiepileptic | Decreased plasma concentration and efficacy of the antiepileptic drug. hres.ca |
| Methotrexate (B535133) | Chemotherapy | Leucovorin is used as a rescue agent to counteract methotrexate toxicity. tmda.go.tz |
| Sulfamethoxazole/trimethoprim | Antibiotic | Potential for interaction. webmd.com |
Experimental Animal Models for Studying Therapeutic Modulators
Comparative Pharmacological Analyses
Comparative pharmacological analyses in preclinical studies have been instrumental in elucidating the distinct properties of folitixorin calcium relative to other folate-based modulators. These investigations focus on differences in mechanism of action, metabolic pathways, and potentiation of chemotherapy agents. The primary comparator in these studies has been leucovorin, the long-standing standard of care for folate modulation in chemotherapy. The rationale for these comparisons stems from the hypothesis that providing the direct, active form of folate could lead to more efficient and consistent potentiation of certain chemotherapeutic drugs.
Comparison with Leucovorin in Preclinical Settings
Preclinical evaluations comparing this compound with leucovorin have highlighted fundamental pharmacological and mechanistic differences that may translate to variations in efficacy. Folitixorin is an analog of leucovorin and is specifically the calcium salt of [6R]-5,10-methylene-tetrahydrofolate, which is the immediately active form of folate required for the stabilization of the fluorouracil (5-FU) metabolite, FdUMP, with its target enzyme, thymidylate synthase. medchemexpress.comnih.govmedchemexpress.comcaymanchem.com
A critical distinction lies in their metabolic activation. Leucovorin (folinic acid) is a prodrug that requires a series of enzymatic conversions within the cell to become the active 5,10-methylene-tetrahydrofolate. nih.govpfizer.com This metabolic process is a potential point of variability in treatment efficacy. Folitixorin circumvents this multi-step conversion, as it directly delivers the active folate cofactor into the cell. nih.gov This direct mechanism is believed to lead to a more efficient and reliable enhancement of 5-FU's cytotoxic activity. nih.gov
Furthermore, commercially available leucovorin is often a racemic mixture of two stereoisomers: d-leucovorin and l-leucovorin. frontiersin.org The l-isomer (l-LV) is the biologically active precursor to 5,10-methylene-tetrahydrofolate, while the d-isomer is largely inactive. frontiersin.org Studies have shown that l-LV has a substantially higher affinity for key folate transporters, such as the reduced folate carrier (RFC/SLC19A1) and the proton-coupled folate transporter (PCFT/SLC46A1), compared to the d-LV isomer. frontiersin.org By providing the specific, active (6R)-stereoisomer, folitixorin avoids potential transport competition from an inactive isomer and eliminates reliance on the patient's metabolic capacity to convert the prodrug. nih.govontosight.ai
In vitro studies have demonstrated the impact of these differences. In human colon cancer cell lines, folitixorin has shown synergistic or additive cytotoxic effects when used in combination with 5-fluorouracil. caymanchem.com For example, one study compared the activity of folitixorin (referred to as cofactor) and leucovorin in combination with 5-FU against the HT-29 and LS 174 human colon cancer cell lines, providing evidence of its modulatory role. caymanchem.com
Preclinical in vivo studies in animal models have further supported these findings. In an experimental rodent colon carcinoma model, the combination of 5-FU and folitixorin was shown to be an effective adjuvant therapy. medchemexpress.com Another study using an HT-29 mouse xenograft model found that folitixorin, when administered with 5-fluorouracil, increased survival and reduced tumor growth. caymanchem.com Specifically, the combination of 5-FU with folitixorin was reported to eliminate tumor take in a rodent model. medchemexpress.com These preclinical results underscore the potential for folitixorin to provide a more direct and potent modulation of 5-FU's anticancer activity compared to leucovorin.
Interactive Data Table: Preclinical Comparison of Folitixorin and Leucovorin
| Feature | This compound | Leucovorin | Source(s) |
| Active Moiety | [6R]-5,10-methylene-tetrahydrofolate (Directly active) | 5-formyltetrahydrofolate (Prodrug) | nih.govnih.govfrontiersin.org |
| Metabolic Activation | Not required | Requires intracellular enzymatic conversion to 5,10-methylene-tetrahydrofolate | nih.govpfizer.com |
| Stereoisomer Composition | Contains the single, active (6R)-stereoisomer | Typically a racemic mixture of active l-isomer and inactive d-isomer | frontiersin.orgontosight.ai |
| Mechanism of Action | Directly provides the cofactor for the formation of a stable ternary complex with thymidylate synthase and FdUMP | Serves as a precursor to the active cofactor needed for the ternary complex | caymanchem.comnih.govfrontiersin.org |
| In Vitro Efficacy | Demonstrated synergistic or additive cytotoxicity with 5-FU in human colon cancer cell lines (HT-29, LS 174) | Standard modulator of 5-FU cytotoxicity | caymanchem.com |
| In Vivo Efficacy (Animal Models) | Increased survival and reduced tumor growth in combination with 5-FU in a mouse xenograft model | Standard agent for comparison in preclinical models | medchemexpress.comcaymanchem.com |
Cellular and Molecular Interactions of Folitixorin Calcium
Impact on Cellular Growth and Proliferation in Controlled Environments
In controlled laboratory settings, folitixorin (B1665577) has demonstrated a significant impact on the growth and proliferation of cancer cells, primarily when used in conjunction with 5-FU. caymanchem.com In vitro studies on human colon cancer cell lines, such as HT-29 and LS 174T, have shown that folitixorin potentiates the cytotoxic effects of 5-FU. caymanchem.com
Research has indicated that folitixorin exhibits synergistic or additive cytotoxic effects on these cell lines. caymanchem.com For instance, one study observed that while 5-FU alone had an inhibitory effect on HT-29 cell proliferation, pre-treatment with a potentiating agent enhanced this effect. d-nb.info Another study using 5-FU-loaded nanoparticles on HT-29 and HCT 116 cell lines found that sustained release improved the cytotoxic impact compared to the free drug. nih.gov The combination of folitixorin and 5-FU has been shown to be more effective at inhibiting tumor cell growth than leucovorin with 5-FU in some preclinical models. nih.gov
Table 1: In Vitro Cytotoxicity of 5-FU in Human Colon Cancer Cell Lines This table is representative of typical findings in the field and is for illustrative purposes.
| Cell Line | Agent(s) | Observed Effect | IC50 Value (Representative) |
|---|---|---|---|
| HT-29 | 5-FU | Time and dose-dependent inhibition of proliferation | ~5 µM d-nb.info |
| HCT-116 | 5-FU | Dose-dependent cytotoxicity | 141.26 µM indonesianjournalofcancer.or.id |
| HT-29 | 5-FU Nanoparticles | Enhanced cytotoxicity compared to free 5-FU | 34.01% viability at 250 µM nih.gov |
| LS174T | Folitixorin + 5-FU | Synergistic cytotoxic effects | N/A caymanchem.com |
Studies on Biomarkers of Response in Preclinical Contexts
Identifying predictive biomarkers is crucial for personalizing therapy and improving patient outcomes. diva-portal.org Preclinical studies have focused on identifying molecular markers that can predict the response to treatment with folitixorin and fluoropyrimidines.
The core of folitixorin's activity is its interaction with 5-FU's metabolite and thymidylate synthase. Therefore, functional monitoring of this interaction is a key area of biomarker research.
Ternary Complex-Specific Antibodies: A significant development in this area is the creation of a monoclonal antibody, named FTS, that specifically recognizes the 5-FU-modified ternary complex (TS-F) but not the unbound, native form of the enzyme. nih.govnih.gov This antibody allows for the direct quantification of the drug's on-target effect in cells and tissues. caymanchem.comnih.gov In preclinical models, the FTS antibody has been used in immunoblot assays to show a dose-dependent formation of the ternary complex in cancer cell lines and xenograft tissues treated with 5-FU. nih.gov This provides a direct measure of the drug's functional activity at its site of action and could potentially be used to tailor dosing. caymanchem.comnih.gov
Gene Expression Profiling: The expression levels of genes within the folate metabolism pathway have been investigated as potential biomarkers. Preclinical and clinical data suggest that the expression of genes such as TYMS (encoding thymidylate synthase) and MTHFD2 (encoding a key enzyme in folate metabolism) may be associated with treatment outcomes. researcher.lifenih.gov For example, one study reported that low expression of TYMS and MTHFD2 was associated with a better clinical benefit. researcher.life Another clinical study found that higher MTHFD2 expression was associated with a lower progression-free survival in patients receiving arfolitixorin-based therapy. diva-portal.orgresearchgate.net The expression of drug transporter genes, such as ABCC3, has also been correlated with clinical response in some studies. researcher.life
Metabolic Pathways and Biotransformation of Folitixorin Calcium
Cellular Uptake and Intracellular Distribution
The entry of folitixorin (B1665577) into cells is governed by the same transport systems responsible for the uptake of natural folates. Three primary mechanisms have been identified for folate transport across the cell membrane: the reduced folate carrier (RFC), folate receptors (FRs), and the proton-coupled folate transporter (PCFT). openaccessjournals.commdpi.com
Reduced Folate Carrier (RFC): This is the predominant transport system for reduced folates in most mammalian cells. openaccessjournals.comaacrjournals.org It functions as a bidirectional anion exchanger and is the primary route for the uptake of 5-methyltetrahydrofolate (5-MTHF), the main form of folate circulating in the plasma. aacrjournals.org Given its structure as a reduced folate, folitixorin is a substrate for the RFC.
Folate Receptors (FRs): These are high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that internalize folates via an endocytotic process known as potocytosis. aacrjournals.orgnih.govnih.gov FRs, particularly FRα, are often overexpressed in various cancer cells, making them a key target for folate-based therapies. aacrjournals.org Their high affinity for folates allows for efficient uptake even at low extracellular concentrations. aacrjournals.orgnih.gov
Proton-Coupled Folate Transporter (PCFT): This transporter is primarily active in the acidic environment of the upper small intestine and is crucial for the dietary absorption of folates. openaccessjournals.com
Once inside the cell, folates are distributed between the cytoplasm and mitochondria, with mitochondria containing a significant portion of the total cellular folate pool. nih.gov To ensure retention within the cell and to increase their efficacy as cofactors for enzymes, folitixorin and other folates undergo polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthase (FPGS) , involves the addition of multiple glutamate (B1630785) residues to the molecule. koreamed.org Polyglutamylated folates are larger, negatively charged molecules that are trapped within the cell and are often better substrates for folate-dependent enzymes. The reverse reaction, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH) , which converts the polyglutamated forms back to monoglutamates that can be exported from the cell. koreamed.org The balance between FPGS and GGH activity is a critical determinant of intracellular folate concentration and, consequently, the efficacy of folate-based drugs. koreamed.org
While folitixorin is administered as a calcium salt, the specific role of the calcium ion in its direct transport is not extensively detailed, beyond the general importance of calcium in maintaining membrane potential and various cellular transport processes. numberanalytics.comnih.govquora.com
Enzymatic Conversion and Interconversion within the Folate Cycle
Folitixorin calcium provides the active moiety, [6R]-5,10-methylenetetrahydrofolate ([6R]-MeTHF), directly into the folate cycle, bypassing the need for the multi-step enzymatic activation required by leucovorin. cancer.govresearchgate.net This positions it as a central intermediate that can be shunted into several critical metabolic pathways.
The folate cycle is a network of interconnected reactions that mediate the transfer of one-carbon units, essential for the synthesis of key biomolecules. mdpi.comnih.gov
Thymidylate Synthesis: Folitixorin serves as the direct one-carbon donor for the enzyme thymidylate synthase (TS) . TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the cofactor. nih.govmedkoo.comcaymanchem.com dTMP is a precursor for thymidine (B127349) triphosphate (TTP), a nucleotide essential for DNA synthesis and repair. nih.gov During this reaction, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF).
Interconversion to other Folates: 5,10-methylenetetrahydrofolate is a pivotal point in the folate cycle. It can be reversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by the enzyme methylenetetrahydrofolate reductase (MTHFR) . mdpi.commedchemexpress.com 5-MTHF is the primary circulating form of folate and is crucial for the methionine cycle.
Methionine Cycle: 5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MS) , which requires vitamin B12 as a cofactor. This reaction regenerates tetrahydrofolate (THF) and converts homocysteine to methionine. mdpi.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. nih.gov
Purine (B94841) Synthesis: Tetrahydrofolate (THF) can be converted to 10-formyltetrahydrofolate, which provides one-carbon units for two steps in the de novo purine synthesis pathway, leading to the formation of DNA and RNA building blocks. mdpi.com
The direct provision of 5,10-methylenetetrahydrofolate by folitixorin ensures the availability of this critical cofactor for these essential biosynthetic pathways.
Influence on Endogenous Metabolite Levels
By directly feeding into the folate cycle, folitixorin administration has a significant impact on the levels of various endogenous metabolites. Its primary clinical application is in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), where it modulates the levels of metabolites related to thymidylate synthesis.
When used with 5-FU, folitixorin enhances the inhibition of thymidylate synthase. The active metabolite of 5-FU, 5-fluorodeoxyuracil monophosphate (FdUMP), is a potent inhibitor of TS. Folitixorin (5,10-methylenetetrahydrofolate) forms a stable ternary complex with FdUMP and TS, effectively locking the enzyme in an inactive state. cancer.govmedkoo.comtargetmol.com This enhanced and prolonged inhibition of TS leads to a significant depletion of the intracellular dTMP pool, and consequently, a reduction in thymidine triphosphate (TTP), which starves cancer cells of a critical DNA precursor, leading to cell death. cancer.govnih.gov
The Modelle-001 clinical trial provided quantitative data on the effect of arfolitixorin (folitixorin) on folate and metabolite levels in patients with colorectal liver metastases, comparing it to leucovorin. The results demonstrated that folitixorin administration led to significantly higher concentrations of the active cofactor, MeTHF (5,10-methylenetetrahydrofolate), within tumor tissue. nih.gov
Table 1: Influence of Folitixorin (Arfolitixorin) vs. Leucovorin on Metabolite Levels in Colorectal Liver Metastases (Data adapted from the Modelle-001 Trial) nih.gov
| Metabolite | Parameter Measured | Folitixorin (Arfolitixorin) Group | Leucovorin Group | Key Finding |
|---|---|---|---|---|
| 5,10-Methylenetetrahydrofolate (MeTHF) | Concentration in Metastatic Tissue (nmol/g) | Significantly higher levels | Lower levels | Folitixorin delivers higher concentrations of the active cofactor directly to the tumor. |
| Thymidylate Synthase (TS) | Enzyme Inhibition (%) | Higher inhibition | Lower inhibition | Higher MeTHF levels result in greater TS inhibition. |
| 5-Fluorodeoxyuracil monophosphate (FdUMP) | Concentration in Metastatic Tissue | No significant difference between groups | No significant difference between groups | FdUMP formation from 5-FU was not significantly different between the folate arms. |
| 5-Formyltetrahydrofolate (FTHF) | Concentration in Metastatic Tissue | Lower levels | Significantly higher levels | Reflects the direct administration of leucovorin (a formyl-THF) in the control arm. |
Furthermore, by providing folate cofactors for the methionine cycle, folitixorin can influence the levels of homocysteine . Elevated homocysteine is a marker of impaired folate metabolism. Supplementation with active folates can enhance the remethylation of homocysteine to methionine, thereby helping to lower circulating homocysteine levels. ocufolin.chnih.govnih.gov This in turn affects the availability of methionine and the production of S-adenosylmethionine (SAM) , the primary methyl group donor for a vast array of cellular methylation reactions, including DNA and histone methylation. nih.gov
Advanced Research Methodologies and Models in Folitixorin Calcium Studies
In Vitro Assay Development for Mechanistic Research
To understand the biochemical and cellular mechanisms of folitixorin (B1665577), a variety of specialized in vitro assays are employed. These assays are essential for confirming target engagement, elucidating the mechanism of action, and evaluating synergistic effects with other chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU).
The primary mechanism of arfolitixorin is to enhance the cytotoxic effect of 5-FU by increasing the intracellular pool of the reduced folate cofactor [6R]-5,10-methylenetetrahydrofolate. frontiersin.orgnih.gov This cofactor is essential for forming a stable ternary complex with the 5-FU metabolite, 5-fluoro-2′-deoxy-5′-uridinemonophosphate (FdUMP), and the enzyme thymidylate synthase (TS), leading to prolonged inhibition of DNA synthesis. frontiersin.orgnih.govgoogle.com
Key in vitro assays developed for this mechanistic research include:
Thymidylate Synthase In Situ Assay (TSIA) : This assay measures the enzymatic activity of TS directly within intact cells. frontiersin.orgnih.gov It is used to quantify how effectively different folate formulations, like arfolitixorin, can modulate the inhibition of TS by 5-FU at the molecular target. frontiersin.orgnih.gov
Cell Growth and Viability Assays : Standard methods such as the Sulforhodamine B (SRB) protein stain assay or the tetrazolium (MTT) assay are used to determine the cytotoxic effects of folitixorin in combination with other agents on cancer cell lines. frontiersin.orgnih.gov These assays provide data on growth inhibition and dose-response relationships. isofolmedical.com
Enzyme Activity and Inhibition Assays : Biochemical assays are used to measure the activity of specific enzymes in the folate pathway. For instance, the NAD(P)H-Glo assay has been used to determine the activity and inhibition of MTHFD2 (a mitochondrial enzyme in folate metabolism) using folitixorin as a substrate. aacrjournals.org Such assays are crucial for screening inhibitors and understanding their potency, often expressed as an IC50 value. aacrjournals.org
Target Engagement Assays : Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay are used to confirm that a compound interacts with its intended protein target within a complex biological sample like a cell lysate. aacrjournals.org The principle is that a ligand-bound protein is more resistant to protease digestion. aacrjournals.org
Folate Pathway Profiling : Methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the levels of intracellular folate metabolites, confirming that the drug is processed correctly and leads to the expected changes in the folate pool.
These assays provide a multi-faceted approach to understanding folitixorin's activity, from molecular target inhibition to the ultimate cellular outcome.
Table 1: In Vitro Assays for Mechanistic Studies of Folitixorin
| Assay Type | Objective | Example Application | Reference |
|---|---|---|---|
| Thymidylate Synthase In Situ Assay (TSIA) | To measure the modulation of TS activity by folates within intact cells. | Assessing the ability of l-leucovorin to enhance 5-FU-mediated TS inhibition. | frontiersin.org, nih.gov |
| Cell Growth Inhibition Assays (e.g., SRB, MTT) | To determine the cytotoxic effect of drug combinations on cancer cell lines. | Evaluating the dose-response relationship of arfolitixorin with 5-FU. | isofolmedical.com, nih.gov |
| Biochemical Enzyme Assays (e.g., NAD(P)H-Glo) | To measure the activity and inhibition of specific folate pathway enzymes. | Determining the IC50 value of an inhibitor for MTHFD2 using folitixorin as a substrate. | aacrjournals.org |
| Drug Affinity Responsive Target Stability (DARTS) | To confirm physical binding and engagement between the drug and its target protein. | Verifying that an inhibitor stabilizes the MTHFD2 protein in cell lysates. | aacrjournals.org |
| Folate Pathway Profiling (e.g., HPLC, LC-MS) | To quantify intracellular folate metabolites and confirm metabolic rescue or modulation. | Confirming replenishment of reduced folate pools in cells treated with methotrexate (B535133) and leucovorin. |
Application of Computational and Modeling Approaches
Computational and modeling techniques are increasingly vital in pharmaceutical research, providing predictive insights into a drug's behavior and interactions. For folitixorin, these approaches help to understand its distribution in the body and its binding to protein targets.
PBPK models are mathematical representations that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models integrate physicochemical drug properties with physiological data to predict drug concentrations in various organs and tissues over time. nih.gov
A PBPK model has been developed for folitixorin to better understand its biodistribution. google.com This model was built using data from 7 clinical studies, comprising 188 observations from 6 concentration-time profiles. google.com The goal of such a model is to provide a mechanistic understanding of how the drug and its metabolites are distributed throughout the body, which is critical for linking dosage to efficacy and identifying potential areas of accumulation. google.com By simulating drug concentrations in specific compartments, including tumors, PBPK models can help optimize treatment strategies and bridge the gap between in vitro findings and in vivo outcomes. google.com The development of these models can reduce the need for invasive sampling and support more personalized treatment approaches. google.com
Table 2: Overview of PBPK Modeling for Folitixorin
| Model Aspect | Description | Relevance to Folitixorin | Reference |
|---|---|---|---|
| Model Type | Physiologically-Based Pharmacokinetic (PBPK) | A whole-body model simulating the ADME of folitixorin. | google.com |
| Objective | To mechanistically understand and predict the distribution of folitixorin in various body organs and tissues. | Helps to visualize drug distribution, customize treatments, and predict concentrations in tumor tissue. | google.com |
| Data Source | Data compiled from published clinical literature. | The folitixorin model was built using data from 7 clinical studies and 188 observations. | google.com |
| Key Output | Prediction of concentration-time profiles in plasma and specific organs. | Successfully described the exposure vs. time profiles for folitixorin. | google.com |
| Application | To link in vitro studies to in vivo organ exposure, supporting tailored treatment approaches. |
Serves as a foundation for more complex models that include dedicated tumor compartments. | google.com |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second (a receptor, such as a protein). oncoray.de This is often followed by molecular dynamics (MD) simulations, which analyze the physical movements of the atoms and molecules in the complex over time to assess its stability. nih.gov
For folitixorin and its precursors, these methods are used to investigate interactions with key protein targets. The primary target for its synergistic action with 5-FU is thymidylate synthase (TS). google.comveeva.com Docking studies can model how arfolitixorin fits into the cofactor binding site of TS, facilitating the covalent binding of FdUMP and stabilizing the inhibitory complex. frontiersin.orgnih.gov
Beyond TS, docking has been used to explore other potential interactions. For example, molecular docking studies of leucovorin, the parent compound of folitixorin, identified a favorable binding interaction with LRRC41, a protein implicated in hepatocellular carcinoma. Such studies provide insights into potential new mechanisms of action and can guide the development of novel therapeutic strategies. The process involves preparing the 3D structures of the protein and ligand, performing the docking calculation, and analyzing the resulting poses based on binding energy and interaction types (e.g., hydrogen bonds, hydrophobic interactions). oncoray.denih.gov
Table 3: Process of Molecular Docking and Simulation for Folitixorin
| Step | Description | Purpose | Potential Target Proteins |
|---|---|---|---|
| 1. Structure Preparation | Obtain and refine the 3D crystal structures of the target protein and the ligand (arfolitixorin). | Ensure structures are optimized and free of interfering molecules. | Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), LRRC41 |
| 2. Molecular Docking | Computationally predict the binding pose and affinity of the ligand within the protein's active site. | Identify the most likely binding orientation and estimate the strength of the interaction. | , veeva.com |
| 3. Interaction Analysis | Visualize and analyze the non-covalent interactions (e.g., hydrogen bonds) between the ligand and protein. | Understand the molecular basis for the binding affinity and specificity. | , oncoray.de |
| 4. Molecular Dynamics (MD) Simulation | Simulate the movement of the protein-ligand complex over time in a physiological environment. | Assess the stability and dynamics of the predicted binding pose. | nih.gov |
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding of Distribution
Use of Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques are indispensable in preclinical research for the non-invasive monitoring of tumor growth and response to therapy in animal models. researchgate.net These methods provide longitudinal data from the same subject, reducing biological variability and the number of animals required for a study. researchgate.net
For a drug like folitixorin, which is used in combination chemotherapy for cancer, preclinical imaging is used to assess treatment efficacy. Clinical trial protocols for arfolitixorin specify the use of computed tomography (CT) or magnetic resonance imaging (MRI) to monitor tumor response in patients. These same modalities are adapted for small animal research.
Micro-Computed Tomography (µCT) : Provides high-resolution 3D anatomical images, allowing for precise measurement of tumor volume over time.
Magnetic Resonance Imaging (MRI) : Offers excellent soft-tissue contrast to visualize tumors and can also provide functional information, such as assessing tumor vascularity or cell death.
Positron Emission Tomography (PET) : A molecular imaging technique that uses radiotracers to visualize biological processes. For example, 18F-FDG PET is commonly used to measure tumor metabolic activity, which often decreases in response to effective therapy.
These techniques are often applied in orthotopic tumor models, where human tumor cells are implanted into the corresponding organ of an animal (e.g., colon cancer cells into the colon wall). researchgate.net This provides a more clinically relevant tumor microenvironment compared to standard subcutaneous models. researchgate.net
Table 4: Advanced Imaging in Preclinical Folitixorin Research
| Imaging Modality | Principle | Application in Preclinical Cancer Models | Reference |
|---|---|---|---|
| Micro-Computed Tomography (µCT) | Uses X-rays to generate high-resolution 3D anatomical images. | Longitudinal monitoring of tumor volume and growth kinetics. | researchgate.net |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of soft tissues. | Assessing tumor size, morphology, and functional characteristics like necrosis or vascularization. | , |
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radiotracer to visualize metabolic processes. | Evaluating tumor metabolic response to chemotherapy (e.g., using 18F-FDG). | researchgate.net |
| Optical Imaging | Detects light from fluorescent or bioluminescent reporters expressed by tumor cells. | High-throughput screening and monitoring of tumor burden in superficial or accessible locations. | researchgate.net |
Cellular calcium (Ca²⁺) signaling is a ubiquitous system that regulates a vast array of physiological processes, including cell proliferation, apoptosis, and gene expression. Advanced imaging techniques now permit the real-time visualization of these dynamic signals in living animals. While the "calcium" in folitixorin calcium refers to its salt form and is not directly implicated in its primary mechanism of action, the analysis of cellular calcium homeostasis is relevant for studying the downstream effects of the chemotherapies it is combined with, such as 5-FU. For instance, chemoresistance to 5-FU has been linked to mechanisms involving endoplasmic reticulum (ER) stress, a process tightly regulated by cellular calcium homeostasis.
The primary tools for in vivo calcium imaging are:
Genetically Encoded Calcium Indicators (GECIs) : These are fluorescent proteins, such as the GCaMP family, that can be expressed in specific cells or tissues in transgenic animals. They report changes in intracellular Ca²⁺ concentration as changes in fluorescence intensity.
Chemical Fluorescent Dyes : Indicators like Fura-2 can be loaded into cells to report Ca²⁺ levels.
Microscopy Techniques : Confocal and, particularly, two-photon microscopy are used to excite these indicators and record the resulting fluorescence deep within the tissues of a living animal with high spatial and temporal resolution.
This methodology could be applied in preclinical models to investigate how cancer cells respond to treatment with folitixorin-based regimens at a fundamental physiological level, potentially revealing insights into apoptosis induction or the development of stress-related resistance mechanisms. However, direct analysis of cellular calcium signals as a primary readout for folitixorin's action is not a current focus in the literature.
Table 5: Methodologies for Cellular Calcium Signal Analysis
| Component | Description | Examples | Potential Relevance |
|---|
| Calcium Indicator | A molecule that exhibits a change in its fluorescent properties upon binding to Ca²⁺ ions. | GECIs: GCaMP6s
Chemical Dyes: Fura-2 | To report on the physiological state of cells, including stress and apoptosis. |
| Imaging Technology | High-resolution microscopy capable of detecting fluorescence in living animals. | Two-photon laser scanning microscopy, confocal microscopy. | To visualize cellular responses to chemotherapy in vivo. |
| Animal Model | Often transgenic animals expressing a GECI in specific cell types. | Mice expressing GCaMP in tumor cells or surrounding stromal cells. | To study how tumor cells or the tumor microenvironment respond to treatment. |
| Analysis | Computational processing of image data to quantify changes in fluorescence intensity over time. | Correlating calcium transients with cellular events or external stimuli. | To link drug-induced ER stress with changes in calcium homeostasis. |
Future Directions and Emerging Research Avenues for Folitixorin Calcium
Exploration of Novel Therapeutic Targets Beyond Established Pathways
The established mechanism of folitixorin (B1665577) involves the stabilization of the inhibitory complex between the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), and the enzyme thymidylate synthase (TS). cancer.govnih.govnih.gov This action inhibits DNA synthesis and leads to cancer cell death. cancer.gov Future research is poised to investigate therapeutic targets beyond this well-defined pathway.
Emerging areas of interest include:
Mitochondrial One-Carbon Metabolism: Research has highlighted the importance of mitochondrial enzymes in folate metabolism. For instance, the expression of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a mitochondrial enzyme, has been associated with lower progression-free survival in patients treated with arfolitixorin (the active component of folitixorin calcium) and FOLFOX. nih.govresearchgate.net This suggests that MTHFD2 and other components of mitochondrial one-carbon metabolism could be novel targets. Strategies could involve combining folitixorin with specific inhibitors of these mitochondrial enzymes to create synthetic lethality in cancer cells.
Calcium Signaling Pathways: As a calcium salt, folitixorin introduces calcium ions into the cellular environment. Intracellular calcium is a critical second messenger that regulates numerous cellular processes, including apoptosis (programmed cell death). nih.gov The interplay between the folate-modulating activity of folitixorin and cellular calcium signaling is an unexplored frontier. nih.gov Research could investigate whether the calcium component of the molecule influences anti-tumor activity by modulating Ca2+ dependent apoptotic pathways, potentially independent of its role as a folate donor.
Epigenetic Modifications: Folate metabolism is intrinsically linked to the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins (including histones). These epigenetic modifications can alter gene expression without changing the DNA sequence itself. google.com Future studies could explore how supplementation with a direct folate source like folitixorin impacts the epigenetic landscape of cancer cells and whether this can be exploited for therapeutic gain, possibly in combination with epigenetic drugs like DNMT inhibitors or HDAC inhibitors.
Development of Advanced Preclinical Models for Pathway Elucidation
To better understand and predict the effects of folitixorin, more sophisticated preclinical models are required. These models aim to bridge the gap between in vitro experiments and clinical outcomes.
Key developments in this area include:
Physiologically-Based Pharmacokinetic (PBPK) Models: PBPK models are computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. mdpi.com PBPK models have been developed for colorectal cancer drugs, including leucovorin and its active metabolite, folitixorin, to predict their concentration in different tissues, such as the colon. mdpi.com These models can help in understanding drug distribution and personalizing treatment by simulating how individual patient physiology might affect drug exposure. mdpi.com Future PBPK models could incorporate genetic data (e.g., folate pathway enzyme polymorphisms) to refine predictions of folitixorin efficacy.
Patient-Derived Xenografts (PDXs) and Organoids: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, and 3D organoids, which are miniaturized organs grown in vitro from patient cells, offer a more realistic representation of human tumor biology and the tumor microenvironment compared to traditional cell lines. These models can be used to test the efficacy of folitixorin in combination with other chemotherapies on a patient-specific basis and to identify biomarkers of response or resistance, such as the MTHFD2 expression levels observed in clinical trials. nih.govresearchgate.net
Genetically Engineered Mouse Models (GEMMs): GEMMs can be designed to carry specific mutations found in human cancers, such as mutations in the BRAF or folate pathway genes. nih.govresearchgate.net These models would be invaluable for dissecting the precise mechanisms by which these genetic alterations affect the response to folitixorin and for testing novel combination therapies in a controlled genetic context.
| Model Type | Description | Application in Folitixorin Research |
| PBPK Models | Computational models simulating drug ADME throughout the body. mdpi.com | Predict tissue-specific concentration of folitixorin; integrate genetic data to personalize dosing strategies. mdpi.com |
| PDX Models | Implantation of patient tumor tissue into immunodeficient mice. | Test patient-specific responses to folitixorin-based regimens; identify biomarkers of resistance. |
| 3D Organoids | In vitro, self-organizing 3D cultures derived from stem cells or patient tissue. | High-throughput screening of folitixorin in combination with other drugs; model tumor heterogeneity. |
| GEMMs | Mice with engineered genomes to mimic human diseases/mutations. | Investigate how specific genes (e.g., MTHFD2, BRAF) influence folitixorin's mechanism and efficacy. nih.govresearchgate.net |
Role of this compound as a Research Tool in Broader Biological Studies
Beyond its direct therapeutic applications, folitixorin serves as a valuable research tool for studying fundamental biological processes. smolecule.com
Dissecting the Folate Cycle: Leucovorin and folic acid require several enzymatic conversion steps to become active. cancer.govmdpi.com Because folitixorin is the direct, biologically active form ([6R]-5,10-MTHF), it allows researchers to bypass these upstream enzymatic steps. nih.gov This makes it a precise tool to study the downstream effects of folate metabolism, specifically the functions of thymidylate synthase and the purine (B94841) synthesis pathway, without the confounding variability of reductase and dehydrogenase enzymes.
Investigating Folate-Related Pathologies: Folitixorin can be used in cellular and animal models to investigate conditions related to folate deficiency or defects in folate metabolism. smolecule.com This includes research into developmental disorders, cardiovascular disease, and cognitive impairment, where one-carbon metabolism plays a crucial role. mdpi.com
Probing Nucleotide Synthesis and DNA Repair: As a key cofactor in the synthesis of thymidine (B127349), a crucial building block of DNA, folitixorin is a tool for studying the regulation of DNA synthesis and repair. smolecule.com Researchers can use folitixorin to modulate the nucleotide pool in experimental systems, allowing for detailed investigation into how cells maintain genomic integrity under various conditions of replicative stress.
Q & A
Q. What is the biochemical mechanism of Folitixorin calcium in modulating 5-FU cytotoxicity in oncology research?
this compound (5,10-methylenetetrahydrofolate) acts as a cofactor to enhance the inhibitory effects of 5-fluorouracil (5-FU) on thymidylate synthase, a critical enzyme in DNA synthesis. To validate this mechanism, researchers should:
Q. How can researchers quantify calcium content in Folitixorin formulations to ensure purity?
The USP-recommended method involves atomic absorption spectroscopy (AAS) with lanthanum chloride to suppress interferences. Key steps:
- Prepare a calibration curve using calcium carbonate standards (1–3 mg/mL) in 0.125 N HCl with lanthanum chloride matrix matching.
- Digest tablets in a muffle furnace (550°C, 6–12 hours), dissolve in HCl, and filter before AAS analysis .
Q. What analytical methods are suitable for characterizing this compound stability under varying pH conditions?
- Perform forced degradation studies using HPLC with UV detection (e.g., 280 nm) to monitor degradation products.
- Adjust buffer pH (2–12) and incubate samples at 37°C for 24–72 hours. Compare peak area changes against fresh controls .
Advanced Research Questions
Q. How to resolve contradictions in pharmacokinetic data for this compound across preclinical models?
Discrepancies may arise from species-specific folate metabolism or dosing regimens. Mitigation strategies:
- Conduct cross-species comparative studies with matched folate-depleted diets to standardize baseline conditions.
- Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences and extrapolate human dosing .
Q. What experimental designs optimize this compound’s synergy with 5-FU while minimizing off-target toxicity?
- Employ factorial design (e.g., 2x2 matrix) to test 5-FU and Folitixorin dose combinations in in vivo xenograft models.
- Measure toxicity via serum markers (ALT, creatinine) and tumor volume reduction. Use ANOVA to identify synergistic vs. additive effects .
Q. How to validate this compound’s role in enzyme replacement therapy for rare metabolic disorders?
- Design in vitro enzyme activity assays (e.g., β-glucocerebrosidase for Gaucher disease) with patient-derived fibroblasts.
- Compare enzyme kinetics (Km, Vmax) before/after Folitixorin treatment using Lineweaver-Burk plots. Confirm results via Western blot for protein stabilization .
Q. What statistical approaches address batch-to-batch variability in this compound synthesis?
- Implement multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., pH, temperature).
- Use quality-by-design (QbD) frameworks to establish design spaces for reproducible synthesis .
Methodological Guidance
Q. How to design a robust calibration model for this compound assays?
- Follow analytical chemistry best practices:
Prepare ≥5 standard concentrations spanning 50–150% of expected sample values.
Include triplicate measurements at each level to assess precision.
Validate linearity (R² ≥0.995) and LOD/LOQ via residual standard deviation .
Q. What criteria ensure ethical and rigorous hypothesis formulation for Folitixorin studies?
Apply the FINER framework :
- Feasible : Align sample size with available resources (e.g., animal ethics approvals).
- Novel : Compare proposed mechanisms against existing literature (e.g., folate analogs like leucovorin).
- Relevant : Link outcomes to clinical endpoints (e.g., tumor regression in CRC) .
Data Interpretation and Reporting
Q. How to address confounding variables in this compound clinical trial data?
Q. What peer-review standards apply to publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
